Substrate Preference: 3HNR Discriminates 1,3,8-THN from 1,3,6,8-THN by a Factor of 4.2, While the Paralogous Reductase Shows a 310-Fold Inverse Preference
In direct head-to-head substrate competition experiments using purified recombinant enzymes from Magnaporthe grisea, trihydroxynaphthalene reductase (3HNR) prefers its cognate substrate 1,3,8-trihydroxynaphthalene (3HN) over 1,3,6,8-tetrahydroxynaphthalene (4HN) by a factor of 4.2. In striking contrast, the paralogous tetrahydroxynaphthalene reductase (T4HNR/4HNR) prefers 4HN over 3HN by a factor of 310, yielding a 1,300-fold net divergence in substrate specificity between the two enzymes [1]. This orthogonal preference was corroborated by structural modeling: docking 3HN and 4HN onto the 4HNR–NADPH–pyroquilon complex revealed that the C-terminal carboxyl group of Ile282 forms a favorable hydrogen bond with the C6 hydroxyl of 4HN but an unfavorable interaction with the C6 CH group of 3HN, explaining the 300-fold kinetic preference at atomic resolution [2].
| Evidence Dimension | Substrate preference factor (ratio of reduction rates in competition assays) |
|---|---|
| Target Compound Data | 3HNR prefers 1,3,8-THN (3HN) over 1,3,6,8-THN (4HN) by a factor of 4.2 |
| Comparator Or Baseline | T4HNR prefers 1,3,6,8-THN (4HN) over 1,3,8-THN (3HN) by a factor of 310 |
| Quantified Difference | 1,300-fold net difference in substrate specificity between 3HNR and T4HNR; 310/4.2 ≈ 74-fold reciprocal preference |
| Conditions | Purified recombinant 3HNR and T4HNR expressed in E. coli; substrate competition assays with NADPH; M. grisea enzymes |
Why This Matters
A researcher procuring 1,3,8-THN for 3HNR enzymatic assays cannot substitute the cheaper or more readily available 1,3,6,8-THN without incurring a 4.2-fold loss in catalytic efficiency, while inhibitor screening campaigns that rely on T4HNR instead of 3HNR will report potencies that are irrelevant to the physiological target of commercial fungicides.
- [1] Thompson JE, Fahnestock S, Farrall L, Liao DI, Valent B, Jordan DB. The second naphthol reductase of fungal melanin biosynthesis in Magnaporthe grisea: tetrahydroxynaphthalene reductase. J Biol Chem. 2000;275(45):34867-34872. doi:10.1074/jbc.M006659200 View Source
- [2] Liao DI, Thompson JE, Fahnestock S, Valent B, Jordan DB. A structural account of substrate and inhibitor specificity differences between two naphthol reductases. Biochemistry. 2001;40(30):8696-8704. doi:10.1021/bi010724g View Source
